2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-24(2)12-18-20(19(30)13-24)21(16-8-10-17(11-9-16)29(31)32)28-22(25-18)26-23(27-28)33-14-15-6-4-3-5-7-15/h3-11,21H,12-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWHMRCSERQEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and quinazoline precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the triazoloquinazoline core.
Addition of the Dimethyl and Nitrophenyl Groups: These groups can be introduced through alkylation and nitration reactions, respectively, using reagents like methyl iodide and nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has shown promise in various applications:
Antifungal Activity: The compound has been evaluated for its ability to inhibit the growth of pathogenic fungi.
Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Antimicrobial Activity: It has been tested against a range of bacterial strains, showing potential as a broad-spectrum antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazoloquinazoline core. The benzylsulfanyl and nitrophenyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine Derivatives: Known for their antifungal and antimicrobial activities.
1,2,3-Triazoles: Widely used in medicinal chemistry for their stability and biological activity.
Quinazoline Derivatives: Commonly studied for their anticancer properties.
Uniqueness
What sets 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Biological Activity
The compound 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (BMN-TQ) is a complex organic molecule belonging to the quinazoline derivative class. This compound features a triazole ring fused with a quinazoline structure known for diverse biological activities. The presence of functional groups such as benzylsulfanyl and nitrophenyl enhances its potential applications in medicinal chemistry.
Chemical Structure and Properties
BMN-TQ's structure includes:
- Quinazolinone core : Associated with kinase inhibitory properties.
- Triazole ring : Often linked to antimicrobial activity.
- Benzylsulfanyl group : May contribute to the compound's interaction with biological targets.
- Nitrophenyl group : Known to enhance bioactivity and stability.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. BMN-TQ is hypothesized to exhibit significant cytotoxic effects against various cancer cell lines due to its structural features that may inhibit key signaling pathways involved in tumor growth.
- Mechanism of Action : The quinazoline core may act as a kinase inhibitor, targeting enzymes that play crucial roles in cell proliferation and survival. Studies have shown that similar compounds can effectively inhibit cancer cell proliferation in vitro and in vivo.
Antimicrobial Activity
The presence of the triazole ring and nitrophenyl group suggests BMN-TQ has potential antimicrobial properties. Compounds with these structural motifs are often evaluated for their effectiveness against bacteria and fungi.
- Research Findings : Preliminary studies indicate that BMN-TQ exhibits antibacterial activity against various strains of pathogenic bacteria. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways could be responsible for its antimicrobial effects.
Research Data and Case Studies
Detailed Case Study
A recent study evaluated the cytotoxic effects of BMN-TQ on MCF-7 cells using MTT assays. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity. Additionally, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-triazoloquinazolin-8-one, and how do catalyst systems influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor triazole and quinazolinone derivatives. A deep eutectic catalyst (e.g., NGPU) significantly improves efficiency, reducing reaction times (e.g., from 12 hours to 2 hours) and minimizing catalyst loading (0.5 mol% vs. 5 mol% for conventional catalysts). Comparative studies (e.g., Table 6 in ) show higher yields (>85%) with NGPU due to enhanced stabilization of intermediates . Column chromatography (SiO₂, cyclohexane:EtOAc gradients) is recommended for purification .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography and DFT calculations are critical. For example, a derivative with a 4-nitrophenyl group was analyzed using Hirshfeld surface analysis to map intermolecular interactions, revealing dominant H-bonding and π-π stacking contributions. IR and NMR spectroscopy (¹H/¹³C) should confirm functional groups, with chemical shifts for the benzylsulfanyl moiety typically appearing at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Triazoloquinazolinones are pharmacologically active scaffolds. Use in vitro assays such as:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase). Reference the bioactivity trends of analogous triazole derivatives in .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the 4-nitrophenyl substituent?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electron-withdrawing effects of the nitro group. For instance, discrepancies in nucleophilic substitution rates may arise from solvent effects (e.g., DMSO vs. THF), which polarize the nitro group. Compare HOMO-LUMO gaps and Mulliken charges between computational models and experimental UV-Vis data .
Q. What strategies mitigate aggregation-induced quenching in fluorescence-based studies of this compound?
- Methodological Answer : Aggregation can be addressed via:
- Co-solvents : Add 10% DMSO to aqueous buffers.
- Structural modification : Introduce bulky substituents (e.g., tert-butyl) to the triazole ring to sterically hinder π-stacking.
- Nanoparticle encapsulation : Use silica or polymer nanoparticles to isolate individual molecules. highlights similar approaches for triazoloquinazolinone derivatives .
Q. How does the choice of experimental design (e.g., split-plot vs. randomized block) affect reproducibility in pharmacological studies?
- Methodological Answer : For multi-variable studies (e.g., dose-response, time-course), use a split-split-plot design with:
- Main plots : Treatment groups (e.g., compound vs. control).
- Subplots : Dosage levels.
- Sub-subplots : Time points.
This minimizes confounding variables and aligns with frameworks in , which validated phenolic compound stability using similar designs .
Q. What environmental fate studies are needed to assess ecotoxicity of this compound?
Physicochemical profiling : LogP, hydrolysis half-life (pH 7–9).
Biotic/abiotic degradation : OECD 301F ready biodegradability test.
Trophic transfer analysis : Use model organisms (e.g., Daphnia magna) to quantify bioaccumulation factors .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the catalytic efficiency of NGPU vs. Pd-based systems?
- Methodological Answer : Discrepancies often arise from solvent polarity and substrate steric effects. For example, shows NGPU outperforms Pd catalysts in polar aprotic solvents (DMF, DMSO) due to better stabilization of zwitterionic intermediates. In non-polar solvents (toluene), Pd systems may dominate. Always cross-reference reaction conditions (e.g., Table 6 in ) and validate with control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
